N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylsulfonyl group, an oxazinan ring, and a pyridinylmethyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the oxazinan ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the oxazinan ring using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with pyridin-3-ylmethylamine: The final step involves the coupling of the sulfonylated oxazinan intermediate with pyridin-3-ylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazinan ring can be reduced to form amine derivatives.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinylmethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group and oxazinan ring are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
Uniqueness
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the specific positioning of the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity and selectivity for molecular targets, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-18(21-13-15-6-4-9-20-12-15)19(25)22-14-17-23(10-5-11-28-17)29(26,27)16-7-2-1-3-8-16/h1-4,6-9,12,17H,5,10-11,13-14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCWHJYTXTTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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